molecular formula C10H24N2O4 B2729169 6,9-Dioxa-2,13-diazatetradecane-4,11-diol CAS No. 2490665-81-9

6,9-Dioxa-2,13-diazatetradecane-4,11-diol

Cat. No.: B2729169
CAS No.: 2490665-81-9
M. Wt: 236.312
InChI Key: XPUZQNOOYRZVMJ-UHFFFAOYSA-N
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Description

6,9-Dioxa-2,13-diazatetradecane-4,11-diol is a heterocyclic compound that belongs to the class of diazatetradecane polyols. It has the molecular formula C10H24N2O4 and a molecular weight of 236.312. This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tetradecane backbone, making it a unique polyol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6,9-Dioxa-2,13-diazatetradecane-4,11-diol are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,9-Dioxa-2,13-diazatetradecane-4,11-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

6,9-Dioxa-2,13-diazatetradecane-4,11-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,9-Dioxa-2,13-diazatetradecane-4,11-diol involves its interaction with molecular targets through its nitrogen and oxygen atoms These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s biological and chemical activity

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 6,6’-((2,2,13,13-TETRAMETHYL-4,11-DIOXO-3,12-DIOXA-6,9-DIAZATETRADECANE-6,9-DIYL)BIS(METHYLENE))DIPICOLINATE
  • Other diazatetradecane polyols

Uniqueness

6,9-Dioxa-2,13-diazatetradecane-4,11-diol is unique due to its specific arrangement of oxygen and nitrogen atoms within the tetradecane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[2-[2-hydroxy-3-(methylamino)propoxy]ethoxy]-3-(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O4/c1-11-5-9(13)7-15-3-4-16-8-10(14)6-12-2/h9-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUZQNOOYRZVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COCCOCC(CNC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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